Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride
CAS No.: 2361609-34-7
Cat. No.: VC4346416
Molecular Formula: C11H22ClFN2O2
Molecular Weight: 268.76
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride - 2361609-34-7](/images/structure/VC4346416.png)
Specification
CAS No. | 2361609-34-7 |
---|---|
Molecular Formula | C11H22ClFN2O2 |
Molecular Weight | 268.76 |
IUPAC Name | tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-7-11(12)5-4-8(13)6-11;/h8H,4-7,13H2,1-3H3,(H,14,15);1H/t8-,11+;/m0./s1 |
Standard InChI Key | TWHYVBMVEBYSQS-IBYXRORRSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CCC(C1)N)F.Cl |
Introduction
Structural and Stereochemical Features
The compound features a cyclopentane ring substituted at the 1- and 3-positions with fluorine and amino groups, respectively. The stereochemistry is defined as (1R,3S), ensuring specific spatial arrangements critical for interactions with biological targets. The tert-butyl carbamate group protects the amine during synthetic steps, while the fluorine atom influences electronic properties and metabolic stability .
Stereochemical Analysis
The (1R,3S) configuration introduces a trans relationship between the fluorine and amino groups, as confirmed by X-ray crystallography in analogous fluorocyclopentylamines . This arrangement minimizes steric hindrance and optimizes hydrogen-bonding capabilities, which are essential for receptor binding in drug candidates.
Spectroscopic Characterization
Key spectroscopic data for related compounds include:
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¹H NMR: Peaks at δ 1.31–4.77 ppm correspond to cyclopentyl protons, tert-butyl groups, and carbamate linkages .
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LCMS: Molecular ion peaks at m/z 285.0–473.0 [M+H]⁺ align with intermediates in similar synthetic routes .
Synthetic Methodologies
The synthesis of tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate hydrochloride involves multi-step sequences, including fluorination, amine protection, and salt formation. Below, we outline critical steps derived from analogous protocols.
Fluorination of Cyclopentyl Precursors
Enantioselective fluoride ring-opening of aziridines, catalyzed by (R,R)-(salen)Co complexes, provides access to β-fluoroamines. For example, PhCOF and HFIP in tert-butyl methyl ether (TBME) yield fluorinated products with up to 97% enantiomeric excess (ee) . Applied to cyclopentene oxides or aziridines, this method could generate the 1-fluoro substituent in the target compound.
Table 1: Fluorination Reaction Conditions
Catalyst | Solvent | Fluoride Source | Temperature | Yield (%) | ee (%) |
---|---|---|---|---|---|
(R,R)-(salen)Co | TBME | PhCOF | 23°C | 63–80 | 78–97 |
Amine Protection and Carbamate Formation
3-Aminocyclopentanol hydrochloride derivatives are common starting materials. In one protocol, 3-aminocyclopentanol hydrochloride reacts with ethyl 4,6-dichloronicotinate in DMA using DIPEA as a base, yielding 69% of a nicotinate intermediate . Transposed to the target compound, a similar coupling could install the carbamate group.
Table 2: Carbamate Coupling Reactions
Starting Material | Reagent | Base | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|
3-Aminocyclopentanol HCl | Ethyl 4,6-dichloronicotinate | DIPEA | DMA | 100°C | 69 |
Salt Formation
The final hydrochloride salt is obtained by treating the free amine with HCl in methanol or dichloromethane, as demonstrated in the purification of 3-aminocyclopentanol hydrochloride .
Applications in Medicinal Chemistry
Fluorinated cyclopentylamines are prized for their role in kinase inhibitors, protease antagonists, and CNS therapeutics. The fluorine atom enhances bioavailability and resistance to oxidative metabolism, while the rigid cyclopentane scaffold improves target selectivity .
Case Study: Kinase Inhibitor Development
A related compound, ethyl 6-chloro-4-((3-hydroxycyclopentyl)amino)nicotinate, showed promise in kinase inhibition assays (LCMS m/z 285.0 [M+H]⁺) . By analogy, the target compound’s fluorine and carbamate groups could modulate binding affinity and pharmacokinetics in similar contexts.
Metabolic Stability
Fluorine’s electronegativity reduces electron density at adjacent carbons, slowing cytochrome P450-mediated oxidation. This property is critical for extending the half-life of drug candidates .
Challenges and Optimization Strategies
Stereochemical Control
Achieving high enantiomeric excess requires precise catalyst design. The (R,R)-(salen)Co system proved effective for aziridine fluorination (up to 97% ee) , but cyclopentane systems may necessitate modified ligands or reaction conditions.
Yield Improvements
Low yields in carbamate couplings (e.g., 38% with HATU/DMF) highlight the need for optimized activating agents or solvent systems. Microwave-assisted synthesis or flow chemistry could enhance efficiency.
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